4-Ethylhexan-1-ol is an organic compound with the molecular formula . It is a branched-chain alcohol, characterized by its eight-carbon structure with an ethyl group attached to the fourth carbon. This compound appears as a colorless liquid that is poorly soluble in water but soluble in many organic solvents. Its physical properties include a boiling point of approximately 163 °C and a flash point of 64.2 °C, indicating moderate volatility and flammability .
4-Ethylhexan-1-ol can be synthesized through several methods:
4-Ethylhexan-1-ol has various industrial applications:
4-Ethylhexan-1-ol shares similarities with other branched-chain alcohols, particularly:
The uniqueness of 4-ethylhexan-1-ol lies in its specific branching at the first carbon position, which affects its physical properties such as boiling point and solubility compared to linear or differently branched counterparts. Its application profile also distinguishes it from similar compounds, particularly in niche markets such as specialty solvents and plasticizers.
The classical synthesis of 4-ethylhexan-1-ol predominantly relies on hydroformylation followed by hydrogenation. In this two-step process, 1-octene undergoes hydroformylation with carbon monoxide and hydrogen in the presence of cobalt or rhodium catalysts (e.g., Co₂(CO)₈ or RhH(CO)(PPh₃)₃) to form 4-ethylhexanal. Subsequent catalytic hydrogenation using Raney nickel or palladium on carbon reduces the aldehyde group to a primary alcohol .
Key Reaction Parameters:
| Step | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Hydroformylation | Co₂(CO)₈ | 100–150 | 50–100 | 70–80 |
| Hydrogenation | Pd/C | 60–80 | 10–20 | 90–95 |
This method, while reliable, faces challenges in regioselectivity during hydroformylation, often producing branched and linear aldehyde isomers.
Early industrial methods employed the oxidation of 4-ethylhexane using stoichiometric oxidants like potassium permanganate (KMnO₄) in acidic conditions. However, poor selectivity and the generation of carboxylic acid byproducts limited its utility .
Recent advances utilize ruthenium-based catalysts (e.g., RuCl₃ with diphosphine ligands) to enable direct hydration of 4-ethylhexene. This single-step process operates at milder conditions (80°C, 20 bar H₂O) with 85–90% selectivity [3].
Zeolites (e.g., HZSM-5) and sulfated zirconia (SO₄²⁻/ZrO₂) have replaced corrosive liquid acids in dehydration reactions. For instance, dehydrating 4-ethylhexanol over HZSM-5 at 180°C achieves 92% conversion with minimal side products [4].
Lipase-catalyzed kinetic resolution of racemic 4-ethylhexanol derivatives enables enantiomer separation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, yielding 98% enantiomeric excess (ee) at 40°C [5].
Chiral oxazaborolidine catalysts facilitate asymmetric hydroboration of 4-ethylhexene, producing (S)-4-ethylhexan-1-ol with 90% ee. This method requires low temperatures (-20°C) and anhydrous conditions [6].
Microwave-assisted synthesis eliminates solvents by using silica-supported catalysts. For example, SiO₂-NH₂-Pd nanoparticles catalyze 4-ethylhexan-1-ol formation at 100°C with 88% yield and 99% atom economy [7].
Engineered E. coli strains expressing alcohol dehydrogenase (ADH) convert 4-ethylhexanal to the alcohol under aerobic conditions (30°C, pH 7.0). This method achieves 95% conversion in 12 hours [8].
| Method | Yield (%) | Selectivity (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Classical Hydroformylation | 75 | 70 | 12 | High (CO emissions) |
| Ruthenium-Catalyzed Hydration | 90 | 95 | 18 | Moderate |
| Enzymatic Resolution | 45 | 98 | 45 | Low |
| Microwave-Assisted | 88 | 99 | 22 | Low |
Tubular reactors with immobilized catalysts (e.g., Pd/Al₂O₃) enable continuous production at 500 kg/day. Key advantages include:
Recycling of byproducts (e.g., 4-ethylhexanoic acid) through esterification with methanol reduces waste by 40%. Membrane separation technologies recover 98% of unreacted alkenes [9].
This systematic analysis demonstrates that while classical methods remain foundational, integrating modern catalytic systems and green chemistry principles offers a sustainable pathway for 4-ethylhexan-1-ol production. Future research should prioritize catalyst durability and renewable feedstock integration.
4-Ethylhexan-1-ol, as a primary alcohol, readily participates in nucleophilic substitution reactions where the hydroxyl group is replaced by various nucleophiles. The poor leaving group nature of the hydroxyl group necessitates conversion to better leaving groups through activation strategies [2] [3].
The most common nucleophilic substitution reactions of 4-ethylhexan-1-ol involve conversion to alkyl halides using specialized reagents. Thionyl chloride (SOCl₂) effectively converts 4-ethylhexan-1-ol to 1-chloro-4-ethylhexane through an SN2 mechanism [3] [4]. The reaction proceeds via formation of a chlorosulfite intermediate, which is then attacked by chloride ion with inversion of configuration [5]. When conducted in the presence of pyridine, the reaction proceeds cleanly with minimal side reactions [6].
Phosphorus tribromide (PBr₃) serves as an excellent reagent for converting 4-ethylhexan-1-ol to the corresponding alkyl bromide [3] [7]. The mechanism involves initial nucleophilic attack by the alcohol oxygen on phosphorus, forming an intermediate that subsequently undergoes SN2 attack by bromide ion [5]. This transformation occurs with complete inversion of stereochemistry at the carbon center bearing the hydroxyl group [4].
The reaction with hydrogen halides (HCl, HBr, HI) represents a classical approach, though it requires more forcing conditions for primary alcohols like 4-ethylhexan-1-ol [8] [9]. The order of reactivity follows HI > HBr > HCl, reflecting the nucleophilicity of the halide ions [10]. These reactions typically require elevated temperatures and concentrated acid solutions [11].
4-Ethylhexan-1-ol undergoes nucleophilic substitution with sulfonyl chlorides to form sulfonate esters, which serve as excellent leaving groups for subsequent transformations [12]. Tosyl chloride (p-toluenesulfonyl chloride) converts the alcohol to the corresponding tosylate ester under mild conditions using pyridine as base [8]. Unlike halide formation reactions, tosylation proceeds with retention of configuration at the carbon center [12].
Mesyl chloride (methanesulfonyl chloride) provides an alternative route to sulfonate esters, producing mesylates that are even more reactive than tosylates in subsequent nucleophilic displacement reactions [9]. The reaction typically employs triethylamine as base and proceeds at low temperatures to minimize side reactions [13].
| Reagent | Product | Mechanism | Stereochemistry | Reaction Conditions |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Alkyl chloride | SN2 | Inversion | Room temperature, pyridine |
| Phosphorus tribromide (PBr₃) | Alkyl bromide | SN2 | Inversion | Room temperature |
| Hydrogen chloride (HCl) | Alkyl chloride | SN1 (tertiary), SN2 (primary) | Racemization (SN1), Inversion (SN2) | Concentrated acid, heat |
| Hydrogen bromide (HBr) | Alkyl bromide | SN1 (tertiary), SN2 (primary) | Racemization (SN1), Inversion (SN2) | Concentrated acid, heat |
| Tosyl chloride (TsCl) | Tosylate ester | SN2 | Retention | Pyridine, 0°C |
| Mesyl chloride (MsCl) | Mesylate ester | SN2 | Retention | Triethylamine, 0°C |
The nucleophilic substitution reactions of 4-ethylhexan-1-ol predominantly follow the SN2 mechanism due to its primary alcohol nature [14] [15]. The branching at the 4-position does not significantly hinder the backside attack characteristic of SN2 reactions, as the reactive center remains a primary carbon [16]. The mechanism involves concerted bond formation and bond breaking, resulting in inversion of configuration when chiral centers are involved [2].
For reactions involving strong acids like HCl or HBr, the mechanism can vary depending on reaction conditions [17]. Under mild conditions, protonation of the hydroxyl group creates a better leaving group (water), followed by SN2 attack by the halide nucleophile [18]. At elevated temperatures or in the presence of Lewis acids, competing elimination reactions may occur [9].
4-Ethylhexan-1-ol undergoes oxidation reactions following the general pattern of primary alcohol oxidation, where the products depend on the choice of oxidizing agent and reaction conditions [19] [20]. The branched structure at the 4-position does not significantly alter the reactivity compared to linear primary alcohols .
Mild oxidizing agents selectively convert 4-ethylhexan-1-ol to the corresponding aldehyde, 4-ethylhexanal [20] [22]. Pyridinium chlorochromate (PCC) serves as an excellent reagent for this transformation, operating in dichloromethane at room temperature [23] [24]. The reaction stops at the aldehyde stage due to the anhydrous conditions that prevent further oxidation [25].
Pyridinium dichromate (PDC) provides similar selectivity to PCC but with slightly different reaction kinetics [24]. The mechanism involves formation of a chromate ester intermediate, followed by elimination to yield the aldehyde and reduced chromium species [26].
Dess-Martin periodinane (DMP) represents a modern alternative that offers superior selectivity and milder reaction conditions [22]. The hypervalent iodine reagent oxidizes 4-ethylhexan-1-ol through a mechanism involving ligand exchange and reductive elimination [22].
TEMPO-mediated oxidation using sodium hypochlorite provides an environmentally friendly approach [27]. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical catalyzes the oxidation under aqueous conditions at pH 8.5-10.5 .
Strong oxidizing agents convert 4-ethylhexan-1-ol directly to 4-ethylhexanoic acid through a two-step process involving initial formation of the aldehyde intermediate [28] [29]. Potassium permanganate (KMnO₄) in basic aqueous solution efficiently performs this transformation [30] [31]. The mechanism involves formation of permanganate esters and subsequent oxidative cleavage [32].
Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent) provides another route to the carboxylic acid [26]. The reaction proceeds through chromate ester intermediates, with the aldehyde rapidly undergoing further oxidation under the acidic aqueous conditions [29].
Nitric acid oxidation represents an alternative approach, particularly useful for industrial applications [20]. The reaction mechanism involves radical intermediates and can tolerate a wide range of functional groups [33].
| Oxidizing Agent | Primary Alcohol Product | Secondary Alcohol Product | Reaction Conditions | Selectivity |
|---|---|---|---|---|
| Potassium permanganate (KMnO₄) | Carboxylic acid | Ketone | Basic aqueous solution, heat | Over-oxidizes to carboxylic acid |
| Chromium trioxide (CrO₃) | Carboxylic acid | Ketone | Aqueous sulfuric acid | Over-oxidizes to carboxylic acid |
| Pyridinium chlorochromate (PCC) | Aldehyde | Ketone | Dichloromethane, room temperature | Stops at aldehyde |
| Pyridinium dichromate (PDC) | Aldehyde | Ketone | Dichloromethane, room temperature | Stops at aldehyde |
| Dess-Martin periodinane (DMP) | Aldehyde | Ketone | Dichloromethane, room temperature | Stops at aldehyde |
| TEMPO/NaOCl | Aldehyde | Ketone | Aqueous solution, pH 8.5-10.5 | Stops at aldehyde |
| Swern oxidation | Aldehyde | Ketone | DMSO, (COCl)₂, Et₃N, -78°C | Stops at aldehyde |
The oxidation mechanisms of 4-ethylhexan-1-ol have been extensively studied using kinetic isotope effects and intermediate trapping experiments [19] [34]. Chromium-based oxidations proceed through chromate ester formation, followed by intramolecular hydrogen abstraction [24]. The rate-determining step involves breaking of the C-H bond adjacent to the oxygen atom [35].
Permanganate oxidations involve multiple electron transfer steps with manganese cycling through various oxidation states [31]. The mechanism includes formation of manganese ester intermediates and subsequent oxidative fragmentation [32].
TEMPO-catalyzed oxidations proceed through a different mechanism involving hydrogen atom transfer from the alcohol to the nitroxyl radical [27]. The resulting alkoxy radical undergoes rapid oxidation to the carbonyl compound .
4-Ethylhexan-1-ol participates readily in esterification reactions with carboxylic acids to form esters, which find extensive applications in industry as plasticizers, lubricants, and solvents [36] [37] [38]. The Fischer esterification represents the most common approach for these transformations [39] [40].
Fischer esterification of 4-ethylhexan-1-ol with carboxylic acids proceeds under acid catalysis to form the corresponding esters [41] [42]. Sulfuric acid serves as the most commonly employed catalyst, providing high conversion rates under reflux conditions [43] [44]. The mechanism involves protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water [45] [40].
p-Toluenesulfonic acid (pTSA) offers advantages over sulfuric acid, particularly for large-scale industrial processes [37]. Studies have shown that pTSA provides higher activity and selectivity compared to sulfuric acid for the esterification of 4-ethylhexan-1-ol with dicarboxylic acids [36]. The optimal conditions involve pTSA concentration of 1.3×10⁻² mol/dm³ and reaction temperatures of 433 K [37].
Phosphoric acid provides a milder alternative, particularly suitable for acid-sensitive substrates [46]. The reaction proceeds through similar mechanistic pathways but with reduced side reaction formation [47].
The esters formed from 4-ethylhexan-1-ol serve crucial roles in various industrial applications [38] [48]. Plasticizer applications represent a major use, where esters of 4-ethylhexan-1-ol with phthalic acid or other dicarboxylic acids enhance the flexibility and workability of polymer materials [49].
Lubricant formulations benefit from the favorable viscosity and thermal stability characteristics of 4-ethylhexan-1-ol esters [50]. The branched structure provides improved low-temperature properties while maintaining adequate high-temperature stability [38].
Solvent applications in the paint and coatings industry utilize the moderate volatility and excellent solvating properties of these esters [51]. The environmental compatibility and low toxicity make them attractive alternatives to traditional organic solvents [48].
Lewis acid catalysts such as bismuth triflate [Bi(OTf)₃] and scandium triflate [Sc(OTf)₃] provide alternative catalytic systems for esterification [52]. These catalysts operate under milder conditions and offer improved selectivity compared to traditional Brønsted acids [53].
Enzymatic esterification using immobilized lipases represents a green chemistry approach [48]. The enzymatic systems operate under mild conditions and provide excellent selectivity, making them suitable for high-value applications [49].
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Applications |
|---|---|---|---|---|
| Sulfuric acid (H₂SO₄) | 60-100 | 2-10 | 85-95 | General esterification |
| p-Toluenesulfonic acid (pTSA) | 60-100 | 2-8 | 90-98 | Industrial processes |
| Phosphoric acid (H₃PO₄) | 60-100 | 3-12 | 80-90 | Pharmaceutical synthesis |
| Hydrochloric acid (HCl) | 60-80 | 4-12 | 75-85 | Laboratory scale |
| Bismuth triflate [Bi(OTf)₃] | 60-80 | 1-6 | 85-95 | Mild conditions |
| Scandium triflate [Sc(OTf)₃] | 60-80 | 1-6 | 90-95 | Catalytic amounts |
| Immobilized lipases | 30-60 | 6-24 | 80-95 | Green chemistry |
4-Ethylhexan-1-ol undergoes dehydration reactions under acidic conditions to form alkenes through elimination of water [54] [55]. The primary alcohol nature and branched structure influence both the reaction mechanism and product distribution [56] [57].
Concentrated sulfuric acid catalyzes the dehydration of 4-ethylhexan-1-ol at elevated temperatures [55] [56]. The reaction typically requires temperatures of 170-180°C for primary alcohols [58]. The mechanism involves initial protonation of the hydroxyl group, followed by elimination through an E2 pathway [54].
Phosphoric acid provides an alternative acid catalyst with reduced charring and side reaction formation [55]. The reaction proceeds through similar mechanistic pathways but often requires longer reaction times [58].
The Zaitsev rule governs the regioselectivity of elimination, favoring formation of the most substituted alkene products [55] [57]. For 4-ethylhexan-1-ol, the major product would be the internal alkene with the double bond positioned to maximize substitution [56].
The E2 mechanism predominates for primary alcohols like 4-ethylhexan-1-ol under typical dehydration conditions [54]. The concerted elimination involves simultaneous proton removal and water departure, resulting in anti-periplanar geometry in the transition state [57].
E1 elimination may compete under strongly acidic conditions or elevated temperatures [55]. This mechanism involves initial carbocation formation followed by proton loss, but the primary nature of 4-ethylhexan-1-ol makes this pathway less favorable [56].
Rearrangement possibilities exist due to the branched structure, potentially leading to more stable carbocation intermediates through 1,2-alkyl shifts [59]. These rearrangements can complicate product mixtures and reduce selectivity [57].
Lewis acid-catalyzed dehydration using reagents like boron trifluoride etherate provides alternative conditions [59]. These systems can operate under milder temperatures but may show different regioselectivity patterns [54].
Solid acid catalysts offer advantages for continuous processes and simplified product separation [60]. Zeolites and heteropolyacids can catalyze dehydration while minimizing equipment corrosion [55].
| Alcohol Type | Reagent | Temperature (°C) | Mechanism | Major Product | Selectivity Issues |
|---|---|---|---|---|---|
| Primary | Concentrated H₂SO₄ | 170-180 | E2 | Alkene (Zaitsev rule) | Rearrangement possible |
| Secondary | Concentrated H₂SO₄ | 140-160 | E1/E2 | Alkene (Zaitsev rule) | Rearrangement common |
| Tertiary | Concentrated H₂SO₄ | 80-100 | E1 | Alkene (Zaitsev rule) | Carbocation rearrangement |
4-Ethylhexan-1-ol undergoes various catalytic transformations mediated by transition metal catalysts, particularly those involving hydrogen transfer processes and C-C bond formation reactions [61] [62] [63].
Ruthenium catalysts facilitate acceptorless dehydrogenation of 4-ethylhexan-1-ol to the corresponding aldehyde with concurrent hydrogen gas evolution [61] [64]. The process operates without external oxidants, making it environmentally attractive [65] [66]. Ru/C catalysts demonstrate excellent activity under mild conditions (100-180°C) with high selectivity [67] [68].
Iron and manganese pincer complexes represent earth-abundant alternatives for acceptorless dehydrogenation [61] [69]. These systems operate through metal-ligand cooperation mechanisms, where the ligand participates actively in substrate activation [70] [66]. The reversible nature allows both dehydrogenation and hydrogenation reactions [61].
Iridium complexes show exceptional activity for acceptorless alcohol dehydrogenation under mild conditions [71] [72]. The high selectivity and tolerance for functional groups make these systems valuable for synthetic applications [64].
Borrowing hydrogen catalysis enables direct alkylation reactions using 4-ethylhexan-1-ol as an alkylating agent [73] [62]. The process involves temporary dehydrogenation to form the corresponding aldehyde, condensation with nucleophiles, and subsequent hydrogenation to yield alkylated products [71].
Nickel, cobalt, and iron catalysts provide sustainable alternatives to precious metal systems for borrowing hydrogen transformations [71] [62]. These earth-abundant metals can mediate C-H functionalization reactions with alcohols as coupling partners [72].
Heterogeneous catalyst systems offer advantages for practical applications, including easy separation and reuse [62]. Metal-loaded acidic or basic metal oxides provide multifunctional catalysis where acid/base sites catalyze condensation reactions while metal sites handle hydrogen transfer [62].
Cross-coupling applications utilize 4-ethylhexan-1-ol in transition metal-catalyzed arylation and alkylation reactions [74] [63]. The alcohol can serve as either an electrophilic coupling partner after activation or as a hydrogen donor in reductive coupling processes [72].
Guerbet coupling reactions enable chain elongation through dimerization of 4-ethylhexan-1-ol or cross-coupling with other alcohols [75] [76]. These reactions proceed through dehydrogenation, aldol condensation, and hydrogenation sequences [77].
| Catalyst System | Transformation | Temperature (°C) | Selectivity | Advantages |
|---|---|---|---|---|
| Ru/C | Acceptorless dehydrogenation | 100-180 | High | No external oxidant |
| Pd/C | Hydrogenation/dehydrogenation | 80-150 | Moderate | Reversible process |
| Pt/Al₂O₃ | Oxidative dehydrogenation | 200-300 | High | Industrial scalability |
| Cu/ZnO | Dehydrogenation to aldehydes | 200-300 | High | Low cost |
| Ir pincer complexes | Acceptorless dehydrogenation | 100-150 | Very high | Mild conditions |
| Fe pincer complexes | Acceptorless dehydrogenation | 100-150 | High | Earth-abundant metal |
| Mn pincer complexes | Dehydrogenative coupling | 120-180 | High | Earth-abundant metal |
Detailed mechanistic investigations of 4-ethylhexan-1-ol transformations have provided fundamental insights into reaction pathways and have guided catalyst development [19] [61] [78].
Chromium-based oxidation mechanisms have been elucidated through kinetic isotope effect studies and intermediate identification [24] [79]. The key steps involve chromate ester formation, intramolecular hydrogen transfer, and product elimination [34]. Primary kinetic isotope effects (kH/kD ≈ 2-6) confirm C-H bond breaking as the rate-determining step [29].
Permanganate oxidation studies reveal complex multi-electron transfer processes with several possible pathways [32] [80]. The mechanism involves formation of manganese-containing intermediates that undergo further oxidation through radical pathways [31].
Enzymatic oxidation mechanisms using alcohol dehydrogenases demonstrate the role of NAD⁺/NADH cofactors in biological systems [22]. These studies provide insights for developing biomimetic catalysts [81].
Metal-ligand cooperation has emerged as a key concept in understanding transition metal-catalyzed alcohol dehydrogenation [61] [70]. Computational studies using density functional theory (DFT) support concerted mechanisms involving both metal centers and non-innocent ligands [78].
Outer-sphere mechanisms predominate in many homogeneous catalytic systems, where substrate activation occurs through hydrogen bonding rather than direct coordination to the metal center [66]. These mechanisms often involve proton-coupled electron transfer processes [64].
Heterogeneous catalyst mechanisms involve surface-mediated processes where alcohol adsorption, dehydrogenation, and product desorption occur at specific active sites [78] [82]. The nature of the support material significantly influences catalytic activity and selectivity [83].
SN2 mechanism confirmation for primary alcohol substitutions has been achieved through stereochemical studies and reaction rate measurements [2] [5]. The concerted nature of bond formation and breaking results in clean inversion of configuration [4].
Solvent effects on substitution reactions have been systematically studied, revealing the importance of solvent polarity and hydrogen bonding capability [16] [13]. Polar aprotic solvents generally favor SN2 reactions while protic solvents can complicate the mechanism through solvation effects [14].
Computational studies using DFT calculations have provided activation energy profiles for various substitution pathways [84] [85]. These studies help predict reaction outcomes and guide synthetic planning [86].